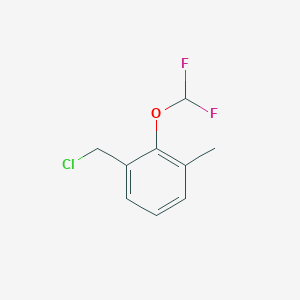
2-Difluoromethoxy-3-methylbenzyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Difluoromethoxy-3-methylbenzyl chloride is an organic compound with the molecular formula C9H9ClF2O. It is a derivative of benzyl chloride, where the benzene ring is substituted with a difluoromethoxy group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Difluoromethoxy-3-methylbenzyl chloride typically involves the chlorination of 2-Difluoromethoxy-3-methylbenzyl alcohol. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
C9H9F2O+SOCl2→C9H9ClF2O+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Difluoromethoxy-3-methylbenzyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-Difluoromethoxy-3-methylbenzyl alcohol, 2-Difluoromethoxy-3-methylbenzonitrile, and 2-Difluoromethoxy-3-methylbenzylamine.
Oxidation: Products include 2-Difluoromethoxy-3-methylbenzoic acid and 2-Difluoromethoxy-3-methylbenzaldehyde.
Reduction: The major product is 2-Difluoromethoxy-3-methylbenzyl alcohol.
Scientific Research Applications
2-Difluoromethoxy-3-methylbenzyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Difluoromethoxy-3-methylbenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of the difluoromethoxy group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Difluoromethoxy-4-fluoro-3-methylbenzoyl chloride
- 3-Difluoromethoxybenzenesulfonyl chloride
- Difluoromethyl 2,2,2-trifluoroethyl ether
Uniqueness
2-Difluoromethoxy-3-methylbenzyl chloride is unique due to the presence of both the difluoromethoxy and methyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H9ClF2O |
|---|---|
Molecular Weight |
206.61 g/mol |
IUPAC Name |
1-(chloromethyl)-2-(difluoromethoxy)-3-methylbenzene |
InChI |
InChI=1S/C9H9ClF2O/c1-6-3-2-4-7(5-10)8(6)13-9(11)12/h2-4,9H,5H2,1H3 |
InChI Key |
YDIYZPNDDVDVRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CCl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



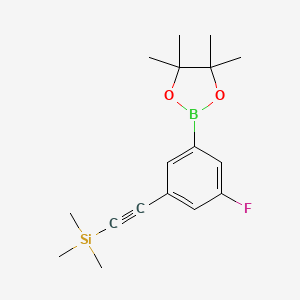

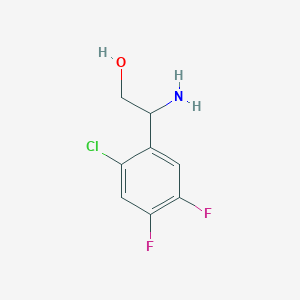


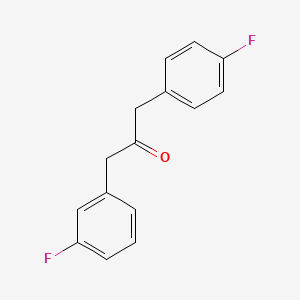
![2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol](/img/structure/B13556450.png)
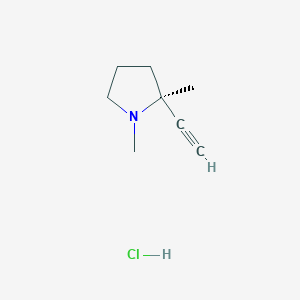
![4,7-Dioxa-11,16-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3(8),9,15-tetraen-13-amine;dihydrochloride](/img/structure/B13556459.png)

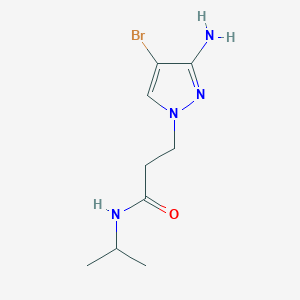

![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13556476.png)
